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molecular formula C10H8F4O3 B8553313 (4-Fluoro-3-trifluoromethylphenoxy)acetic acid methyl ester

(4-Fluoro-3-trifluoromethylphenoxy)acetic acid methyl ester

Cat. No. B8553313
M. Wt: 252.16 g/mol
InChI Key: SIJZARVNEULJHO-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

A mixture of 4-fluoro-3-trifluoromethyl-phenol (10.000 g; 55.525 mmol), potassium carbonate (9.591 g; 69.406 mmol), and methyl bromoacetate (6.38 ml; 69.406 mmol) in butanone (380 ml) was heated at reflux for 1 h30. Filtration, concentration to dryness under reduced pressure, and purification by FC (heptane/EA, 4/1) afforded (4-fluoro-3-trifluoromethyl-phenoxy)-acetic acid methyl ester as a colorless oil (13.300 g; 95%). LC-MS: tR=0.95 min.; [M+H]+: no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.591 g
Type
reactant
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CC(=O)CC>[CH3:24][O:23][C:21](=[O:22])[CH2:20][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:9]([F:10])([F:11])[F:12])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)C(F)(F)F
Name
Quantity
9.591 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.38 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
380 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h30
FILTRATION
Type
FILTRATION
Details
Filtration, concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and purification by FC (heptane/EA, 4/1)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=C(C=C1)F)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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